6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a bromine atom at the sixth position and a phenyl group at the second position of the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of 5-bromoanthranilic acid with orthoesters in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization . Another method involves the use of microwave-assisted synthesis, which has been shown to improve the yield and reduce the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives.
Reduction Reactions: Reduction of the benzoxazinone ring can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Substituted benzoxazinone derivatives.
Oxidation Reactions: Quinazolinone derivatives.
Reduction Reactions: Dihydrobenzoxazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to the suppression of various pathological processes, such as inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Lacks the bromine atom at the sixth position.
6-Bromo-4H-benzo[d][1,3]oxazin-4-one: Lacks the phenyl group at the second position.
6-Bromo-2-(4-pyridyl)-4H-benzo[d][1,3]oxazin-4-one: Contains a pyridyl group instead of a phenyl group.
Uniqueness
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-2-phenyl-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZCLMDWYBZFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325539 | |
Record name | 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66387-70-0 | |
Record name | 66387-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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